
2-Fluoro-6-isobutoxyaniline
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Overview
Description
2-Fluoro-6-isobutoxyaniline is an organic compound with the molecular formula C10H14FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the second position and an isobutoxy group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-isobutoxyaniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-fluoroaniline with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-isobutoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-Fluoro-6-isobutoxyaniline serves as a valuable intermediate for producing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical reactions such as oxidation to form quinone derivatives and reduction to yield amino derivatives.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. The presence of the fluorine atom enhances its ability to form hydrogen bonds, which can modulate biological activity. Initial studies suggest that it may interact with specific molecular targets, influencing enzyme activities or receptor functions .
Industry
This compound is utilized in the production of dyes, pigments, and specialty chemicals. Its chemical reactivity makes it suitable for developing fluorescent probes used in biomedical applications, environmental monitoring, and food safety. The compound's lipophilicity due to the isobutoxy group also enhances its potential as a fluorescent marker.
Case Studies and Research Findings
Recent studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For instance, research has shown that certain fluorinated derivatives exhibit significant antitumor activity against various cancer cell lines . These findings suggest that further exploration into this compound could reveal similar therapeutic potentials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-isobutoxyaniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The isobutoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall pharmacokinetic properties.
Comparison with Similar Compounds
2-Fluoroaniline: Lacks the isobutoxy group, making it less lipophilic.
6-Isobutoxyaniline: Lacks the fluorine atom, reducing its ability to form hydrogen bonds.
2-Fluoro-4-isobutoxyaniline: Has a different substitution pattern, leading to different chemical and biological properties.
Uniqueness: 2-Fluoro-6-isobutoxyaniline is unique due to the presence of both the fluorine atom and the isobutoxy group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
2-Fluoro-6-isobutoxyaniline is an organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. Its molecular formula is C10H14FNO, and it features a fluorine atom at the second position and an isobutoxy group at the sixth position of the aniline structure. This unique configuration enhances its reactivity and biological properties, making it a subject of interest for further investigation.
The synthesis of this compound typically involves nucleophilic aromatic substitution. A common method includes the reaction of 2-fluoroaniline with isobutyl bromide in the presence of a base such as potassium carbonate, often using polar aprotic solvents like dimethyl sulfoxide (DMSO) under elevated temperatures to facilitate the reaction.
Reaction Overview
Reaction Type | Description |
---|---|
Oxidation | Can produce quinone derivatives. |
Reduction | The nitro group can be reduced to an amine group. |
Substitution | The fluorine atom can be replaced by other nucleophiles. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the fluorine atom enhances hydrogen bonding capabilities, while the isobutoxy group influences lipophilicity and membrane permeability. These characteristics can lead to enzyme inhibition or modulation of receptor functions, which are critical for various biological effects.
Biological Applications
Research indicates that this compound may serve multiple roles in biological contexts:
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which could be relevant in drug development.
- Protein-Ligand Interactions : Studies are ongoing to understand how this compound interacts with proteins, potentially influencing their activity and stability.
Comparison with Similar Compounds
To appreciate the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Key Features | Similarity Index |
---|---|---|
2-Fluoroaniline | Lacks isobutoxy group | 0.92 |
6-Isobutoxyaniline | Lacks fluorine atom | 0.90 |
2-Fluoro-4-isobutoxyaniline | Different substitution pattern | 0.89 |
2-Fluoro-6-methoxyaniline | Methoxy group instead of isobutoxy | 0.86 |
These comparisons highlight how variations in substituent groups can significantly influence both chemical reactivity and biological activity.
Properties
IUPAC Name |
2-fluoro-6-(2-methylpropoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(2)6-13-9-5-3-4-8(11)10(9)12/h3-5,7H,6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKPEBWLAZBQLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C(=CC=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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